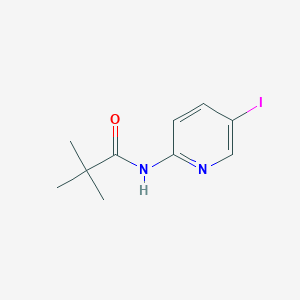

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

描述

Historical Context of Iodinated Pyridine Derivatives

The development of iodinated pyridine derivatives traces its origins to the fundamental discoveries in heterocyclic chemistry during the late 19th and early 20th centuries. Pyridine itself was first isolated and characterized by Thomas Anderson in 1849 from animal bone oil, who named it after the Greek word "pyr" meaning fire due to its flammability. The subsequent decades witnessed remarkable progress in understanding pyridine chemistry, with Wilhelm Körner and James Dewar proposing in 1869 and 1871, respectively, that pyridine's structure derives from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom.

The introduction of iodine into pyridine systems emerged as a crucial synthetic strategy following Arthur Rudolf Hantzsch's pioneering work in 1881, which described the first major synthesis of pyridine derivatives. The development of iodination methodologies for pyridine compounds gained momentum throughout the 20th century, with researchers recognizing the unique reactivity patterns and synthetic utility of carbon-iodine bonds in heterocyclic systems. Early investigations into pyridine-iodine interactions revealed complex formation behaviors, as demonstrated by studies showing that in nonpolar solvents, iodine interacts with pyridine to form stable molecular complexes, while in polar solvents, dissociation occurs to form ionic species.

The evolution of iodinated pyridine chemistry has been marked by significant methodological advances in regioselective iodination protocols. Research has established that pyridines undergo characteristic iodination patterns, with studies demonstrating that pyridines can undergo both C3 and C5 iodination depending on reaction conditions and substituent effects. These developments laid the foundation for understanding the specific iodination behavior of pyridine derivatives, including the systematic exploration of compounds such as 2-amino-5-iodopyridine, which serves as a key precursor in the synthesis of various N-(5-iodo-pyridin-2-yl) derivatives.

Significance of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide in Modern Chemistry

This compound occupies a prominent position in contemporary synthetic organic chemistry due to its multifaceted roles as both a synthetic intermediate and a model compound for studying halogen-containing heterocycles. The compound's significance stems from its incorporation of both the reactive iodopyridine moiety and the sterically hindered pivalamide group, creating a molecular architecture that exhibits unique reactivity patterns and stability characteristics.

The pivalamide functionality, derived from 2,2-dimethylpropanoic acid (pivalic acid), confers exceptional stability to the compound under various reaction conditions. This stability arises from the bulky tert-butyl group adjacent to the amide carbonyl, which provides steric protection against nucleophilic attack and hydrolysis. Research has demonstrated that pivaloyl-protected compounds exhibit remarkable resistance to acidic and basic hydrolysis, making them ideal candidates for multistep synthetic sequences where harsh reaction conditions are employed.

The iodine substituent at the 5-position of the pyridine ring represents a strategically important functional handle for further synthetic elaboration. The carbon-iodine bond serves as an excellent leaving group in various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions, enabling the construction of complex molecular frameworks. Studies have shown that iodinated pyridine derivatives participate readily in palladium-catalyzed transformations, providing access to diversely substituted pyridine compounds with high efficiency and selectivity.

Contemporary research has highlighted the compound's utility in the synthesis of biologically active heterocycles. The combination of the aminopyridine core with the pivalamide protecting group creates a versatile intermediate that can be manipulated to generate various pharmacologically relevant scaffolds. Investigations into the synthesis of imidazo[1,2-a]pyridine derivatives have demonstrated the effectiveness of related compounds in constructing these important heterocyclic systems.

Chemical Classification and Nomenclature Systems

This compound belongs to several overlapping chemical classification systems, each providing insight into its structural features and chemical behavior. Within the International Union of Pure and Applied Chemistry nomenclature framework, this compound is systematically classified as an N-substituted alkanamide, specifically an N-(pyridinyl)alkanamide bearing halogen substitution.

The systematic name reflects the compound's structural hierarchy, beginning with the propionamide backbone and incorporating the substituted pyridine ring as the N-substituent. The 2,2-dimethyl-propionamide portion, commonly referred to as pivalamide, represents a branched aliphatic amide characterized by the presence of a quaternary carbon adjacent to the carbonyl group. This structural feature significantly influences the compound's physical and chemical properties, including its resistance to hydrolysis and its steric bulk.

From a heterocyclic chemistry perspective, the compound contains a substituted pyridine ring system, which places it within the azine family of six-membered aromatic heterocycles containing one nitrogen atom. The pyridine ring numbering system follows established conventions, with the nitrogen atom designated as position 1, and subsequent positions numbered consecutively around the ring. The iodine substituent occupies position 5, which corresponds to the meta position relative to the nitrogen atom in traditional substitution pattern nomenclature.

The halogen substitution pattern classifies this compound as an iodopyridine derivative, a subclass of halopyridines that exhibits characteristic reactivity patterns associated with the carbon-iodine bond. The presence of the amino group at position 2 of the pyridine ring, albeit protected as the pivalamide, places the compound within the aminopyridine family, which represents an important class of heterocyclic compounds with diverse biological and synthetic applications.

Alternative nomenclature systems recognize the compound under various synonymous names, including N-(5-iodopyridin-2-yl)pivalamide, which emphasizes the pivalamide protecting group nomenclature. The Chemical Abstracts Service registry system provides the definitive identification through registry number 470463-36-6, ensuring unambiguous chemical identification across global databases and literature sources.

Research Objectives and Scope

The comprehensive investigation of this compound encompasses multiple research dimensions, each contributing to a deeper understanding of this compound's chemical behavior, synthetic utility, and potential applications. The primary research objectives focus on elucidating the fundamental structure-property relationships that govern the compound's reactivity, stability, and synthetic accessibility.

Structural characterization studies aim to provide detailed insights into the compound's molecular architecture, including conformational preferences, electronic properties, and intermolecular interactions. Spectroscopic investigations using nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry techniques contribute to a comprehensive understanding of the compound's structural features and identification markers.

Synthetic methodology research focuses on developing efficient and scalable approaches for the compound's preparation, with particular emphasis on regioselective iodination strategies and amide bond formation protocols. Studies have explored various synthetic routes, including direct iodination of aminopyridine precursors followed by pivalamide formation, as well as alternative approaches involving pre-formed iodopyridine intermediates. The optimization of reaction conditions, including solvent selection, temperature control, and reagent stoichiometry, represents a crucial aspect of synthetic methodology development.

The scope of chemical reactivity investigations encompasses the compound's behavior toward various classes of chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and protecting group manipulations. Research into the selective cleavage of the pivalamide group under controlled conditions provides valuable insights for synthetic planning and multistep sequence design. Additionally, studies examining the compound's participation in palladium-catalyzed cross-coupling reactions contribute to understanding its utility as a synthetic building block for complex molecule construction.

Contemporary research efforts also explore the compound's role in the synthesis of biologically relevant heterocyclic systems, including imidazo[1,2-a]pyridines and related fused ring systems. These investigations provide crucial information about the compound's utility in medicinal chemistry applications and its potential contribution to drug discovery efforts.

The multidisciplinary approach to studying this compound reflects the compound's significance across various fields of chemical research, from fundamental heterocyclic chemistry to applied synthetic methodology development. The integration of theoretical predictions with experimental observations continues to advance our understanding of this important chemical entity and its potential applications in modern synthetic chemistry.

属性

IUPAC Name |

N-(5-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVMIAULAFHJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589290 | |

| Record name | N-(5-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470463-36-6 | |

| Record name | N-(5-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Selective Iodination of Pyridin-2-yl Precursors

The iodination step is critical and typically starts from a substituted pyridine such as 6-methylpyridine or pyridin-2-yl derivatives. The iodine atom is introduced at the 5-position of the pyridine ring using electrophilic iodination reagents.

| Parameter | Description |

|---|---|

| Starting material | 6-Methylpyridine or pyridin-2-yl derivative |

| Iodinating agent | Iodine (I2) combined with an oxidizing agent such as nitric acid or iodic acid |

| Solvent | Acetic acid or other polar solvents |

| Temperature | 0–50 °C |

| Reaction time | Several hours (2–6 h) |

The oxidizing agent facilitates the generation of electrophilic iodine species, which selectively substitute the hydrogen at the 5-position of the pyridine ring due to electronic and steric factors.

Amidation to Form the 2,2-Dimethyl-propionamide (Pivalamide)

After iodination, the key step is the formation of the amide bond. The iodinated pyridine intermediate is reacted with 2,2-dimethyl-propionyl chloride (pivaloyl chloride) to form the corresponding pivalamide.

| Parameter | Description |

|---|---|

| Amine substrate | 5-Iodo-pyridin-2-amine or iodinated pyridin-2-yl derivative |

| Acylating agent | 2,2-Dimethyl-propionyl chloride (pivaloyl chloride) |

| Base | Triethylamine or other organic bases |

| Solvent | Dichloromethane, tetrahydrofuran (THF), or similar aprotic solvent |

| Temperature | 0–25 °C |

| Reaction time | 1–4 hours |

The base neutralizes the hydrochloric acid generated during the reaction, driving the amidation to completion. The reaction is typically conducted under inert atmosphere to prevent side reactions.

Some patent literature and advanced synthetic protocols suggest multi-step synthetic routes involving protection/deprotection strategies and metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce complex substituents on the pyridine ring before amidation. However, for N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, the direct iodination followed by amidation remains the most straightforward and widely employed method.

- Yield and Purity: Optimization of iodination conditions (iodine source, oxidant, solvent, temperature) significantly impacts the regioselectivity and yield of the 5-iodo substitution. Amidation conditions are optimized to minimize hydrolysis and side reactions.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.

- Scale-up Considerations: Industrial-scale synthesis involves controlling reaction exotherms, solvent recovery, and purification via crystallization or chromatography to obtain high-purity product.

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Iodination | I2 + oxidant (e.g., HNO3), acetic acid, 0–50 °C, 2–6 h | Selective introduction of iodine at 5-position of pyridine ring |

| 2 | Amidation | 2,2-Dimethyl-propionyl chloride, triethylamine, DCM or THF, 0–25 °C, 1–4 h | Formation of amide bond yielding this compound |

The preparation of this compound is efficiently achieved through a two-step process involving selective electrophilic iodination of a pyridin-2-yl precursor followed by amidation with pivaloyl chloride. This method provides a robust and scalable route to this valuable synthetic intermediate, enabling its application in pharmaceutical and materials chemistry. Optimization of reaction conditions ensures high yield and purity, making this compound accessible for further chemical transformations.

化学反应分析

Types of Reactions: N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used to replace the iodine atom.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

科学研究应用

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the pyridine ring play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Halogen-Substituted Pyridin-2-yl Derivatives

Key Observations :

Methyl-Substituted Pyridin-2-yl Derivatives

Key Observations :

Functional Group Variations

Key Observations :

- Hydroxymethyl vs. Amino Groups: The hydroxymethyl group (CAS 882016-49-1) improves water solubility, while the amino group (CAS 101630-94-8) serves as a reactive site for conjugation .

生物活性

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃IN₂O

- Molecular Weight : 304.127 g/mol

- CAS Number : 470463-36-6

The presence of an iodine atom in the pyridine ring is critical as it can influence the compound's reactivity and biological interactions. The compound's structure allows it to engage with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, potentially affecting metabolic processes.

- Receptor Modulation : It may modulate the activity of receptors that play roles in various physiological responses.

- Cellular Interference : The compound could interfere with cellular processes such as signal transduction or gene expression.

These mechanisms suggest that this compound could have applications in treating diseases characterized by dysregulated enzyme activity or receptor signaling.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in conditions such as arthritis or other inflammatory diseases.

- Antitumor Properties : There is emerging evidence that this compound may exert cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine release in vitro | |

| Antitumor | Induced apoptosis in cancer cell lines |

Notable Research Studies

-

Antimicrobial Efficacy :

A study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as a new antibiotic agent . -

Anti-inflammatory Mechanism :

Research demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests a mechanism through which it may alleviate symptoms associated with inflammatory diseases . -

Cytotoxicity Against Cancer Cells :

A recent investigation into the cytotoxic effects of this compound revealed that it induces apoptosis in specific cancer cell lines at micromolar concentrations. This finding supports its potential development as an anticancer drug .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, iodination of pyridine precursors (e.g., using iodine monochloride) followed by pivaloylation with 2,2-dimethylpropionyl chloride under basic conditions (e.g., NaH or K₂CO₃ in acetone) . Optimization involves controlling stoichiometry (1.2–1.5 equivalents of iodinating agent) and reaction temperature (60–80°C for 12–24 hours). Purity is enhanced via silica gel chromatography (ethyl acetate/hexane, 3:7) .

Q. How is this compound characterized structurally and analytically?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected: ~322.05 g/mol) and NMR spectroscopy (¹H/¹³C) to verify substituent positions. Key NMR signals include:

- Pyridine ring protons: δ 8.3–8.5 ppm (H-6), δ 7.9–8.1 ppm (H-3) .

- Pivaloyl group: δ 1.2–1.4 ppm (9H, singlet) .

Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodology : The compound is light- and moisture-sensitive. Store at –20°C in amber vials under inert gas (argon). Stability tests (TGA/DSC) show decomposition above 150°C. Avoid prolonged exposure to DMSO or DMF, which may catalyze degradation .

Q. What safety precautions are critical when handling this iodinated pyridine derivative?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood. The compound is a skin/eye irritant (Hazard Class 2) and may release toxic iodine vapors upon decomposition. Neutralize spills with sodium thiosulfate .

Advanced Research Questions

Q. How can contradictory yields in coupling reactions involving this compound be resolved?

- Methodology : Discrepancies often arise from trace moisture or oxygen. Use rigorously dried solvents (e.g., THF over molecular sieves) and degas via freeze-pump-thaw cycles. Catalytic systems like Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) improve cross-coupling efficiency (e.g., Sonogashira reactions) . Monitor reaction progress via TLC or in situ IR for intermediate detection .

Q. What mechanistic insights explain the reactivity of the iodo-pyridine moiety in metal-catalyzed reactions?

- Methodology : The C–I bond undergoes oxidative addition with Pd(0) or Ni(0) catalysts, forming a metal-aryl intermediate. Computational studies (DFT) suggest the electron-withdrawing pivaloyl group lowers the LUMO energy, enhancing electrophilicity at C-5. Steric effects from the tert-butyl group may slow transmetallation steps, requiring higher temperatures (80–100°C) .

Q. How can impurities from incomplete iodination or byproducts be identified and mitigated?

- Methodology : LC-MS or GC-MS detects common impurities like deiodinated analogs or dimerization products. Recrystallization from ethanol/water (1:1) removes polar byproducts. For Suzuki-Miyaura couplings, excess boronic acid (1.5 equivalents) and Cs₂CO₃ base minimize residual starting material .

Q. What computational tools predict the compound’s pharmacokinetic properties for neuropharmacology studies?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding to neuronal targets (e.g., NMDA receptors). ADMET predictions (SwissADME) indicate moderate blood-brain barrier penetration (LogP ~2.5) but potential hepatotoxicity due to iodine metabolism . Validate with in vitro CYP450 inhibition assays .

Q. How does the compound’s stability vary in biological matrices during in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。